N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a benzimidazole core linked via a propyl chain to a tetrahydropyran-carboxamide scaffold with a phenyl substituent. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to binding interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c26-21(22(12-15-27-16-13-22)17-7-2-1-3-8-17)23-14-6-11-20-24-18-9-4-5-10-19(18)25-20/h1-5,7-10H,6,11-16H2,(H,23,26)(H,24,25) |
InChI Key |
NXZJPXCFTUPCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives are often associated with anticancer activities. N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The benzimidazole group is known for its ability to interact with tubulin, disrupting microtubule formation, which is crucial for cancer cell division.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The presence of the tetrahydropyran structure may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Neuroprotective Activities
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural features may facilitate interactions with neuroreceptors or enzymes involved in neuroprotection.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining the benzimidazole derivative with appropriate aldehydes or ketones.
- Cyclization Techniques : Utilizing cyclization reactions to form the tetrahydropyran ring.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Comparative Analysis with Related Compounds
The following table summarizes key activities of structurally similar compounds:
| Compound Name | Structure | Key Activities |
|---|---|---|
| Benzimidazole derivatives | Contains benzimidazole core | Anticancer, antimicrobial |
| Tetrahydropyran derivatives | Contains tetrahydropyran ring | Neuroprotective, anti-inflammatory |
| Carboxamide derivatives | Contains carboxamide group | Anti-diabetic, anti-inflammatory |
This compound stands out due to its dual functionality combining both benzimidazole and tetrahydropyran structures, which may provide enhanced biological activity compared to other similar compounds that do not incorporate both features.
Future Research Directions
Further research is needed to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of the compound in clinical settings.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity and pharmacokinetics.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function. This can lead to antimicrobial or anticancer effects by inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Key Observations:
Structural Divergence :
- The target compound lacks sulfur-containing heterocycles (e.g., oxadiazole/thione or triazole/thione) present in Compounds 11, 12, and 13. These sulfur groups enhance electrophilicity and metal-binding capacity, which may influence biological activity .
- The tetrahydropyran-carboxamide scaffold in the target compound offers distinct steric and electronic properties compared to the planar triazole/oxadiazole rings in analogs. This could improve metabolic stability or blood-brain barrier penetration.
Synthetic Pathways :
- Analogs in rely on nucleophilic ring-opening or cyclization with CS₂ or phenyl isothiocyanate, requiring precise pH control (e.g., KOH catalysis) and thermal activation . The target compound’s synthesis likely involves carboxamide coupling or tetrahydropyran formation, though specifics are unavailable.
Functional Group Impact: Thione (-C=S) groups in analogs (e.g., Compound 11) may confer stronger antioxidant or enzyme-inhibitory effects compared to the carboxamide (-CONH₂) group in the target compound.
Broader Context: Carboxamide-Containing Compounds
highlights perfluorinated carboxamides (e.g., [154380-34-4] N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide), which feature fluorinated alkyl chains and silane groups. These compounds are structurally distinct from the target but share the carboxamide functionality. Key differences include:
- Applications : Perfluorinated carboxamides are used in surface coatings or surfactants due to their hydrophobic/oleophobic properties, whereas the target compound’s benzimidazole core aligns with bioactive molecules .
- Synthesis : Fluorinated analogs require specialized reagents (e.g., perfluoroalkyl iodides), contrasting with the aromatic coupling reactions used for benzimidazole derivatives .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzimidazole-tetrahydropyran hybrid structure warrants exploration in assays for kinase or protease inhibition, leveraging rigidity and hydrogen-bonding motifs.
- Synthetic Optimization : Comparative studies with analogs suggest that introducing sulfur heterocycles could modulate reactivity or bioavailability.
- Data Limitations : Absence of explicit solubility, stability, or bioactivity data for the target compound limits direct mechanistic comparisons.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown potential against certain bacterial strains, suggesting its use as an antimicrobial agent.
- Immunomodulatory Effects : Similar compounds in the benzimidazole class have demonstrated the ability to modulate immune responses, which could be a relevant area for further exploration.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Research indicates that benzimidazole derivatives can inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related benzimidazole compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
